molecular formula C23H33N3O5 B12988166 1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate

1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate

Cat. No.: B12988166
M. Wt: 431.5 g/mol
InChI Key: BZHFBDYHTYXEKL-UHFFFAOYSA-N
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Description

1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate is a complex organic compound with the molecular formula C21H31N3O4. It is characterized by its unique spirocyclic structure, which includes a triazaspiro undecane core.

Preparation Methods

The synthesis of 1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H33N3O5

Molecular Weight

431.5 g/mol

IUPAC Name

1-O-benzyl 9-O-tert-butyl 10,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate

InChI

InChI=1S/C23H33N3O5/c1-21(2,3)31-20(29)25-13-11-23(16-22(25,4)5)18(27)24-12-14-26(23)19(28)30-15-17-9-7-6-8-10-17/h6-10H,11-16H2,1-5H3,(H,24,27)

InChI Key

BZHFBDYHTYXEKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCN1C(=O)OC(C)(C)C)C(=O)NCCN2C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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